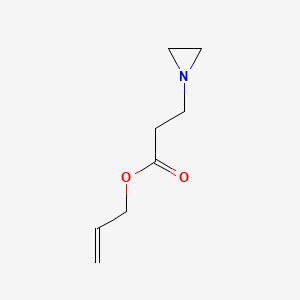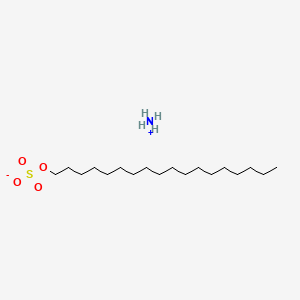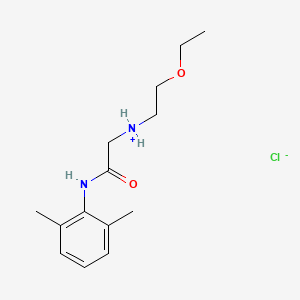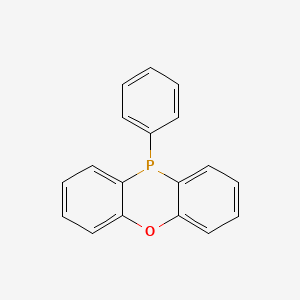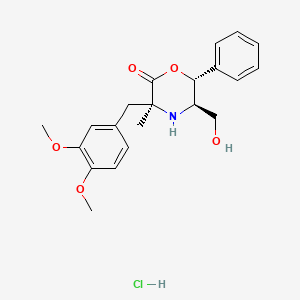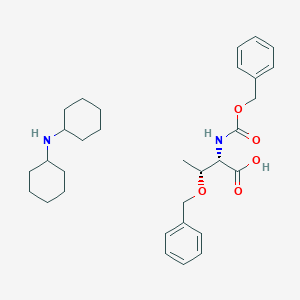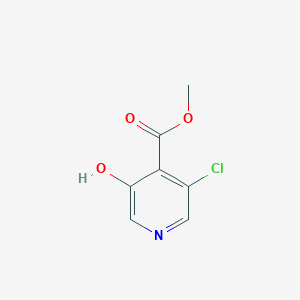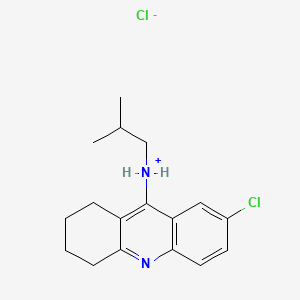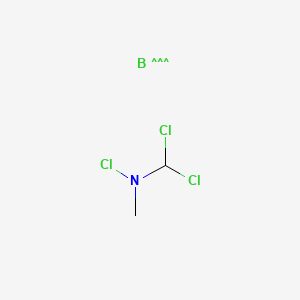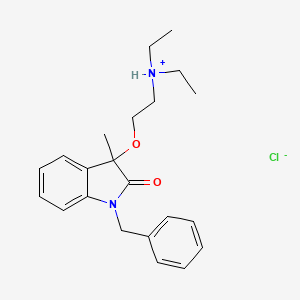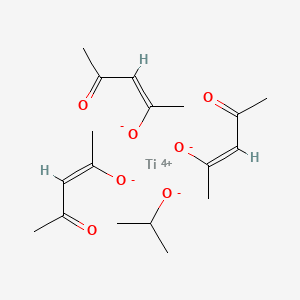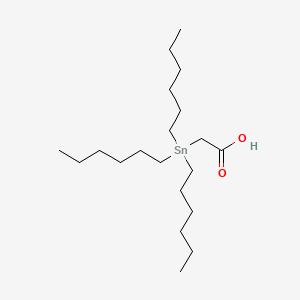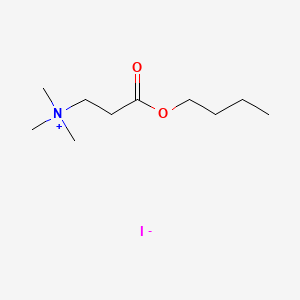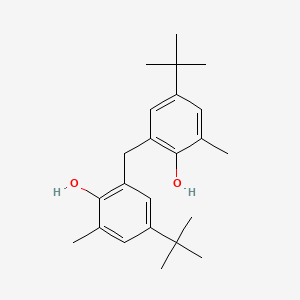
6,6'-Methylenebis(4-tert-butyl-o-cresol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,6’-Methylenebis(4-tert-butyl-o-cresol) is a phenolic antioxidant widely used in various industrial applications. It is known for its ability to stabilize polymers and prevent oxidative degradation. The compound has the molecular formula C23H32O2 and a molecular weight of 340.4990 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-Methylenebis(4-tert-butyl-o-cresol) typically involves the reaction of 4-tert-butyl-o-cresol with formaldehyde under acidic or basic conditions. The reaction proceeds through the formation of a methylene bridge between two 4-tert-butyl-o-cresol molecules .
Industrial Production Methods
In industrial settings, the production of 6,6’-Methylenebis(4-tert-butyl-o-cresol) is carried out in large-scale reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process involves the use of catalysts and solvents to facilitate the reaction and subsequent purification steps to isolate the final product .
Analyse Des Réactions Chimiques
Types of Reactions
6,6’-Methylenebis(4-tert-butyl-o-cresol) undergoes various chemical reactions, including:
Oxidation: The phenolic groups in the compound can be oxidized to quinones under certain conditions.
Substitution: The tert-butyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Reagents such as halogens and nitrating agents are used for substitution reactions.
Major Products Formed
Oxidation: The major products are quinones and other oxidized derivatives.
Substitution: The products depend on the substituents introduced, such as halogenated or nitrated derivatives.
Applications De Recherche Scientifique
6,6’-Methylenebis(4-tert-butyl-o-cresol) has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent oxidative degradation of polymers.
Biology: Investigated for its potential protective effects against oxidative stress in biological systems.
Medicine: Studied for its potential use in preventing oxidative damage in medical devices and pharmaceuticals.
Industry: Widely used in the rubber and plastic industries to enhance the stability and longevity of products.
Mécanisme D'action
The antioxidant activity of 6,6’-Methylenebis(4-tert-butyl-o-cresol) is primarily due to its ability to donate hydrogen atoms from its phenolic groups to free radicals, thereby neutralizing them. This prevents the propagation of oxidative chain reactions. The compound targets reactive oxygen species and other free radicals, protecting polymers and biological systems from oxidative damage .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2’-Methylenebis(6-tert-butyl-4-methylphenol)
- 4,4’-Methylenebis(6-tert-butyl-o-cresol)
- 2,2’-Methylenebis(6-tert-butyl-p-cresol)
Uniqueness
6,6’-Methylenebis(4-tert-butyl-o-cresol) is unique due to its specific structure, which provides a balance between steric hindrance and antioxidant activity. The tert-butyl groups enhance its stability and solubility in non-polar environments, making it particularly effective in stabilizing polymers and other hydrophobic materials .
Propriétés
Numéro CAS |
3634-86-4 |
|---|---|
Formule moléculaire |
C23H32O2 |
Poids moléculaire |
340.5 g/mol |
Nom IUPAC |
4-tert-butyl-2-[(5-tert-butyl-2-hydroxy-3-methylphenyl)methyl]-6-methylphenol |
InChI |
InChI=1S/C23H32O2/c1-14-9-18(22(3,4)5)12-16(20(14)24)11-17-13-19(23(6,7)8)10-15(2)21(17)25/h9-10,12-13,24-25H,11H2,1-8H3 |
Clé InChI |
MUOCKFNUAUVTHQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1O)CC2=C(C(=CC(=C2)C(C)(C)C)C)O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


